molecular formula C19H22N2O3 B2559439 4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 385407-12-5

4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2559439
CAS No.: 385407-12-5
M. Wt: 326.396
InChI Key: LKPSQDYCMNLWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a complex organic compound that features a naphthalene ring, an amine group, a piperidine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with naphthalene-1-amine, which undergoes a series of reactions including acylation, cyclization, and amination to introduce the piperidine ring and the butanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituent introduced .

Scientific Research Applications

4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(naphthalen-1-ylamino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(13-17(19(23)24)21-11-4-1-5-12-21)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,17H,1,4-5,11-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPSQDYCMNLWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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